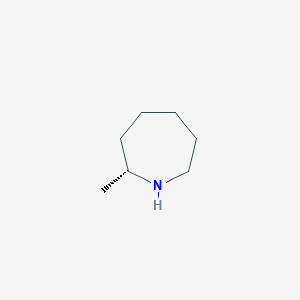

(2r)-2-methylazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGONGMXQDFYGKU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings and Data Tables

Chemoenzymatic and Biocatalytic Pathways for Enantiopure Azepane Access

Biocatalysis has emerged as a powerful and sustainable technology for chemical transformations, offering high selectivity under mild reaction conditions. unifi.itresearchgate.net The application of enzymes and whole-cell systems to produce enantiopure azepanes circumvents many challenges associated with classical chemical methods, such as the need for toxic reagents and harsh reaction conditions. nih.govnih.gov

Asymmetric Reduction Strategies Utilizing Imine Reductases for Cyclic Amine Formation

Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of C=N bonds to form chiral amines. researchgate.net They have shown great potential for the synthesis of heterocyclic amines, including azepanes, from their corresponding cyclic imine precursors. researchgate.netwhiterose.ac.ukmanchester.ac.uk The enzymatic approach is highly attractive as it can provide access to either the (R) or (S) enantiomer with high stereoselectivity, often using enantiocomplementary enzymes. whiterose.ac.ukmanchester.ac.uk

Research has demonstrated the first enantioselective reduction of 2-substituted cyclic imines, including seven-membered ring substrates, into the corresponding azepanes using a panel of IREDs. unifi.itnih.gov These reactions can achieve high conversions (>99%) and excellent enantioselectivities (up to >99% ee). unifi.itnih.govresearchgate.net A significant challenge in biocatalysis is the low solubility of organic substrates in aqueous media. unifi.it To address this, studies have explored the use of non-conventional solvent systems, such as glycerol/phosphate buffer mixtures, which can support high substrate loadings (e.g., 100 mM) while maintaining enzyme activity and stability. unifi.itresearchgate.net For instance, the reduction of 7-phenyl-3,4,5,6-tetrahydro-2H-azepine was successfully carried out using IREDs in such a system. unifi.it

Table 1: IRED-Catalyzed Asymmetric Reduction of a Cyclic Imine

| Enzyme | Substrate Loading (mM) | Solvent System | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| IRED-44 | 100 | PB/Glycerol (50:50 v/v) | >99 | >99 | 70 |

| Selected IRED | 100 | PB/Glycerol (50:50 v/v) | >99 | up to >99 | 22-84 |

Data sourced from studies on the asymmetric reduction of cyclic imines. unifi.itresearchgate.net

Whole-Cell Biocatalysis for Enantioselective Azepane Synthesis

While isolated enzymes offer high purity, whole-cell biocatalysis presents a cost-effective and robust alternative. nih.govresearchgate.net Using whole microbial cells (e.g., genetically engineered Escherichia coli) to express the desired enzyme, such as an IRED, circumvents the need for costly enzyme purification. researchgate.netnih.gov A key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors like NAD(P)H, as the cell's own metabolic machinery can be harnessed for this purpose. researchgate.net

For example, an (R)-imine reductase from Streptomyces sp. GF3587 was over-expressed in E. coli to create a recombinant whole-cell biocatalyst. researchgate.netnih.gov This system demonstrated high catalytic activity and enantioselectivity in the asymmetric reduction of a range of prochiral cyclic imines. researchgate.netnih.gov Such systems can be operated with resting cells, which are metabolically active but non-growing, allowing for optimization of the reaction conditions independent of cell growth and minimizing side reactions. researchgate.net The development of scalable flow systems using immobilized enzymes or cells further enhances the industrial applicability of these biocatalytic methods. nih.gov

Contemporary and Classical Stereoselective Chemical Synthesis Routes

Alongside biocatalytic methods, a range of powerful chemical strategies have been developed for the stereoselective synthesis of the azepane core. These methods often rely on the precise control of stereochemistry through chiral auxiliaries or catalytic processes.

Organolithium Chemistry and N-tert-Butanesulfinyl Aldimine Methodologies for Azepane Construction

Organolithium reagents are highly reactive compounds containing a carbon-lithium bond, making them potent nucleophiles and strong bases in organic synthesis. wikipedia.orgyoutube.com They are widely used to form new carbon-carbon bonds. wikipedia.org Their preparation typically involves the reaction of an alkyl or aryl halide with lithium metal. libretexts.orgmasterorganicchemistry.com In the context of azepane synthesis, organolithium reagents can be used in addition reactions or in rearrangement sequences. mdpi.com

A particularly powerful approach for asymmetric amine synthesis involves the use of N-tert-butanesulfinamide (Ellman's auxiliary). iupac.orgnih.govyale.edu This chiral amine reagent can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines. iupac.orgnih.govnih.gov These imines are versatile intermediates; the electron-withdrawing sulfinyl group activates the imine for nucleophilic attack and acts as a powerful chiral directing group. nih.govresearchgate.net

The addition of an organolithium reagent or other nucleophile to an N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. iupac.org Subsequent acidic cleavage of the sulfinyl group yields the desired chiral amine with high enantiopurity. iupac.orgnih.gov This methodology has been successfully applied to the synthesis of a vast array of chiral amines, and can be integrated into chemoenzymatic sequences where a biocatalytic reduction is followed by an organolithium-mediated rearrangement to furnish substituted azepanes. mdpi.comnih.gov

Table 2: Synthesis of Chiral Amines via N-tert-Butanesulfinyl Imines

| Nucleophile | Imine Substrate | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Grignard Reagents | N-sulfinyl aldimines | 89:11 to 99:1 | 80-100 |

| Dimethylsulfoxonium methylide | N-sulfinyl ketimines | 86:14 to >99:1 | 45-93 |

Data sourced from reviews on the application of N-tert-butanesulfinyl imines. iupac.orgnih.gov

Intramolecular Cyclization Reactions in the Formation of Azepane Ring Systems

The construction of the seven-membered azepane ring is a synthetic challenge due to unfavorable cyclization kinetics. nih.gov Intramolecular cyclization reactions provide a direct route to these ring systems. The aza-Prins cyclization is a powerful tool for forming nitrogen-containing heterocycles. nih.gov For instance, a silyl-aza-Prins cyclization mediated by indium(III) chloride or iron(III) salts has been used to synthesize substituted tetrahydroazepines and azepanes with high diastereoselectivity. nih.govresearchgate.net This process can form C-N and C-C bonds in a single step under mild conditions. researchgate.net

Other strategies involve the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to create azepino[4,5-b]indolone structures, which contain the azepane core. thieme-connect.de Furthermore, intramolecular ene reactions can lead to the formation of the azepine ring through consecutive 1,6-hydrogen shifts and 1,7-electrocyclization of the resulting azomethine ylides. researchgate.net Tandem reactions, such as the copper-catalyzed amination/cyclization of fluorinated allenynes, also provide efficient pathways to functionalized azepine derivatives. nih.gov

Multistep Organic Synthesis Techniques for this compound Scaffolds

The complete synthesis of a specific target like this compound often requires a multistep sequence that combines several synthetic strategies. youtube.com A chemoenzymatic approach can be particularly powerful, merging the high selectivity of enzymes with the broad reaction scope of chemical catalysis. nih.govresearchgate.netnih.gov

A plausible multistep synthesis could begin with the creation of a key chiral intermediate. For example, an enantiopure alcohol could be generated via the kinetic resolution of a racemate using a lipase, such as Novozym 435. researchgate.net This chiral building block can then be elaborated through a series of chemical transformations, including protection/deprotection steps, nucleophilic substitutions, and cyclization, to construct the final this compound scaffold. A chemoenzymatic route for substituted azepanes has been reported that combines a biocatalytic reduction step with an organolithium-mediated rearrangement, showcasing the synergy between these different synthetic toolkits. mdpi.com Such integrated approaches are essential for developing efficient and scalable routes to complex chiral molecules. nih.gov

Diastereoselective Synthesis Approaches to Functionalized Azepane Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For azepane derivatives, where multiple stereocenters can exist, diastereoselective methods are crucial for accessing specific isomers. Recent advancements have focused on substrate-controlled and catalyst-controlled reactions to achieve high levels of diastereoselectivity.

One notable approach involves the diastereoselective hydroboration-oxidation of substituted tetrahydroazepines . This method allows for the introduction of a hydroxyl group with defined stereochemistry. For instance, the hydroboration of a protected tetrahydroazepine derivative can yield regioisomeric azepanols with complete diastereofacial selectivity. nih.gov The choice of borane (B79455) reagent and subsequent oxidation conditions are critical in determining the outcome of the reaction. While standard hydroboration with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide can provide good yields and diastereoselectivity, the regioselectivity can sometimes be moderate. nih.gov The use of a rhodium catalyst in the hydroboration step has been explored to improve regioselectivity, although this can sometimes lead to a competing hydrogenation pathway. nih.gov These resulting azepanols can then be oxidized to the corresponding oxo-azepines, providing a route to densely functionalized scaffolds. nih.gov

Another powerful strategy for achieving diastereoselectivity is through the use of chiral auxiliaries . The alkylation of enolates derived from N-acyl oxazolidinones is a well-established method for creating stereocenters. A method for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has been developed, which allows for the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov This type of methodology, while demonstrated on oxazolidinones, provides a foundational principle that can be extended to the stereoselective alkylation of N-acylazepane systems to introduce substituents at the C2 position with high diastereomeric control.

The following table summarizes key findings in the diastereoselective synthesis of functionalized azepanes:

| Starting Material | Reagents and Conditions | Product(s) | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Protected Tetrahydroazepine | 1. BH₃·SMe₂, THF, rt, 1 h; 2. NaOH, H₂O₂, EtOH, 80 °C, 1 h | Regioisomeric Azepanols | Complete diastereofacial selectivity | 92% | nih.gov |

| N-(Arylacetyl)oxazolidinone | 1. ZrCl₄, i-Pr₂NEt; 2. Electrophile | α-Tertiary Alkylated Oxazolidinone | High | N/A | nih.gov |

| N-Boc-2-(chloromethyl)-6-phenylpiperidine | AgClO₄, CaCO₃, Acetone-H₂O | Diastereomerically pure Azepane derivative | Exclusive stereoselectivity | 95% | rsc.org |

Novel Ring-Synthetic Methods for Azepane Frameworks

The construction of the seven-membered azepane ring itself presents a significant synthetic challenge due to unfavorable entropic factors in cyclization. Consequently, novel ring-synthetic methods, particularly those involving ring expansion and cycloaddition reactions, have been actively developed.

Ring expansion reactions provide an elegant and efficient pathway to azepane frameworks from more readily available five- or six-membered rings. A prominent example is the piperidine (B6355638) ring expansion . This strategy can lead to diastereomerically pure azepane derivatives with excellent yield and both regio- and stereoselectivity. rsc.org The reaction often proceeds through an aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to furnish the expanded azepane ring. The structure and stereochemistry of the resulting azepanes have been confirmed through methods such as X-ray crystallographic analysis. rsc.org

A more recent innovation is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines . This method allows for the efficient synthesis of azepanes and their eight-membered homologues, azocanes. The reaction conditions are mild and demonstrate a broad functional group tolerance. Crucially, this process can proceed with a high degree of enantio-retention, making it highly valuable for the synthesis of chiral azepanes from enantiomerically enriched starting materials. researchgate.net

[5+2] Cycloaddition reactions offer another powerful tool for the construction of the azepane core. A photochemical approach involving the rearrangement of N-vinylpyrrolidinones leads to the formation of azepin-4-ones. This transformation effectively acts as a formal [5+2] cycloaddition and provides a facile two-step procedure to access densely functionalized azepane derivatives from readily available pyrrolidinones and aldehydes. novalix.com

The dearomative ring expansion of nitroarenes represents a novel photochemical strategy to access complex azepanes from simple starting materials. Mediated by blue light at room temperature, this process converts a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis provides the saturated azepane in just two steps. This method has been applied to the synthesis of azepane analogues of known piperidine-containing drugs.

A summary of these novel ring-synthetic methods is presented in the table below:

| Method | Starting Material(s) | Key Reagents/Catalysts | Product Type | Key Features | Reference(s) |

| Piperidine Ring Expansion | Substituted Piperidines | AgClO₄ | Functionalized Azepanes | High regio- and stereoselectivity; diastereomerically pure products. | rsc.org |

| Palladium-Catalyzed Two-Carbon Ring Expansion | 2-Alkenyl Pyrrolidines/Piperidines | Palladium catalyst | Azepanes and Azocanes | Mild conditions, high enantio-retention, broad functional group tolerance. | researchgate.net |

| Photochemical [5+2] Cycloaddition | Pyrrolidinones and Aldehydes | UV light (254 nm) | Azepin-4-ones | Facile two-step procedure to functionalized azepanes. | novalix.com |

| Dearomative Ring Expansion of Nitroarenes | Nitroarenes | Blue light, P(O-i-Pr)₃ | Substituted Azepanes | Access to complex azepanes from simple arenes in two steps. | |

| Formal 1,3-Migration/Annulation | N-sulfonyl-1,2,3-triazoles | Rhodium carbene | Azepane derivatives | Time-saving protocol with good functional group tolerance. | bohrium.com |

| Nickel-Catalyzed C(sp³)–H Alkylation | Saturated Heterocycles and Olefins | Nickel catalyst, Chiral ligand | Chiral α-alkylated heterocycles | High enantioselectivity, applicable to late-stage functionalization. | springernature.com |

Stereochemical Investigations and Control in 2r 2 Methylazepane Chemistry

Chiral Resolution Techniques for Enantiomeric Separation of (2R)-2-Methylazepane

Chiral resolution is a crucial process for separating a racemic mixture of 2-methylazepane (B1295868) into its individual (R) and (S) enantiomers. One of the most established methods for achieving this is through the formation of diastereomeric salts. wikipedia.orgveranova.comchiralpedia.com This technique leverages the principle that diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com

The process involves reacting the racemic 2-methylazepane, which is a basic amine, with an enantiomerically pure chiral acid, known as a resolving agent. chiralpedia.com This acid-base reaction forms a pair of diastereomeric salts. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org

The selection of the appropriate resolving agent and solvent system is critical and often determined empirically. veranova.comunchainedlabs.com The goal is to maximize the solubility difference between the two diastereomeric salts. unchainedlabs.com One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically enriched this compound.

Table 1: Illustrative Example of Chiral Resolution of 2-Methylazepane via Diastereomeric Salt Crystallization

| Step | Procedure | Observation |

| 1. Salt Formation | A solution of racemic 2-methylazepane in ethanol is treated with an equimolar amount of (R)-(-)-mandelic acid. | A white precipitate forms upon cooling. |

| 2. Fractional Crystallization | The mixture is cooled to 0°C and the precipitate is collected by filtration. | The crystalline solid is enriched in the (R)-2-methylazepane-(R)-mandelic acid salt. |

| 3. Liberation of the Enantiomer | The collected salt is dissolved in water and treated with aqueous sodium hydroxide (B78521). | The aqueous layer is extracted with diethyl ether to isolate the free this compound. |

| 4. Purity Analysis | The enantiomeric excess of the resulting 2-methylazepane is determined by chiral HPLC. | High enantiomeric purity of this compound is achieved. |

Note: This table provides an illustrative example of the process. The specific conditions and outcomes would need to be determined experimentally.

Another powerful technique for chiral separation is chiral column chromatography. acs.org This method utilizes a stationary phase that is itself chiral. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation.

Principles of Diastereoselective Induction and Control in Azepane Synthesis

Achieving stereocontrol during the synthesis of the azepane ring is a more efficient approach than separating enantiomers after the fact. Diastereoselective synthesis aims to create a new chiral center with a specific stereochemistry in a molecule that already contains one or more chiral centers. nih.govnih.gov The existing stereocenter(s) in the starting material or intermediate can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective induction.

In the context of synthesizing this compound, a common strategy would involve starting with a chiral precursor that can be cyclized to form the seven-membered ring. For instance, a substrate-controlled diastereoselective reaction, such as a hydroboration-oxidation of a suitably substituted alkene precursor, can be employed to introduce a hydroxyl group with a specific stereochemistry. longdom.org This hydroxyl group can then be converted to a leaving group for a subsequent intramolecular nucleophilic substitution by an amine to form the azepane ring.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction and is then removed to yield the desired enantiomerically enriched product.

Furthermore, asymmetric lithiation-conjugate addition reactions have been shown to be effective in the diastereoselective and enantioselective synthesis of substituted azepanes. nih.govnih.gov These methods allow for the construction of the azepane skeleton with a high degree of stereocontrol.

Table 2: Key Principles of Diastereoselective Azepane Synthesis

| Principle | Description | Example Application |

| Substrate Control | An existing stereocenter in the substrate directs the approach of the reagent, leading to the preferential formation of one diastereomer. | Diastereoselective reduction of a ketone on a chiral acyclic precursor to set the stereochemistry before cyclization. |

| Reagent Control | A chiral reagent is used to differentiate between two prochiral faces of the substrate, resulting in the formation of an enantiomerically enriched product. | Asymmetric hydrogenation of an enamine precursor to 2-methylazepane using a chiral catalyst. |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to control the stereochemistry of a reaction, and is subsequently removed. | Use of a chiral oxazolidinone auxiliary to direct an alkylation reaction on a precursor to 2-methylazepane. |

Advanced Spectroscopic Methods for Stereochemical Elucidation

The unambiguous determination of the stereochemistry of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

2D-NMR COSY (Correlation Spectroscopy): This technique is fundamental for establishing the connectivity of protons within the 2-methylazepane molecule. wikipedia.orglibretexts.orgnih.gov A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org By analyzing the cross-peaks in a COSY spectrum, the proton network of the azepane ring and the methyl group can be traced, which is the first step in assigning the signals in the ¹H NMR spectrum. longdom.org

Residual Dipolar Coupling (RDC): RDC measurements provide long-range structural information by measuring the dipolar interactions between nuclei in a molecule that is partially aligned in a liquid crystalline medium. nih.govresearchgate.net In an isotropic solution, these dipolar couplings average to zero. nih.gov However, under partial alignment, the observed J-coupling is modified by the RDC, which is dependent on the orientation of the internuclear vector relative to the magnetic field. nih.gov By measuring RDCs for various C-H and H-H vectors in the molecule, the relative orientation of these bonds can be determined, providing powerful constraints for defining the relative configuration of the stereocenters. libretexts.org

Residual Chemical Shift Anisotropy (RCSA): Similar to RDCs, RCSA measurements are performed on partially aligned molecules. The chemical shift of a nucleus is anisotropic, meaning it depends on the orientation of the molecule with respect to the magnetic field. In isotropic solution, an average chemical shift is observed. In an aligned medium, the observed chemical shift is altered by the RCSA. This parameter provides information about the orientation of the chemical shift tensor of a nucleus, which is fixed within the molecular frame. RCSA data, particularly for ¹³C, can be a valuable tool for stereochemical assignment, complementing the information obtained from RDCs.

While NMR techniques like RDC and RCSA can provide the relative configuration of a molecule, determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) often requires additional methods.

Chiral Derivatization: A widely used method involves reacting the chiral compound, in this case, 2-methylazepane, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.nettcichemicals.com A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. nih.gov The resulting diastereomeric amides will have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomers, the absolute configuration can be determined based on established empirical models. nih.gov

Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for a Mosher's Amide Derivative of 2-Methylazepane

| Proton | δ (S-amide) (ppm) | δ (R-amide) (ppm) | Δδ (ppm) | Predicted Location relative to Phenyl Group |

| H-2 | 4.15 | 4.10 | +0.05 | Deshielded |

| CH₃ | 1.20 | 1.28 | -0.08 | Shielded |

| H-7a | 3.25 | 3.30 | -0.05 | Shielded |

| H-7b | 3.10 | 3.04 | +0.06 | Deshielded |

Note: This table presents hypothetical data for illustrative purposes to explain the application of Mosher's method. The signs of Δδ are used to deduce the spatial arrangement of the substituents around the stereocenter.

Correlational studies, where the spectroscopic data of the unknown compound is compared to that of a known standard or to theoretical calculations, can also aid in the assignment of the absolute configuration.

Applications of 2r 2 Methylazepane As a Chiral Synthon in Contemporary Organic Synthesis

Strategic Utilization in the Convergent Construction of Complex Heterocyclic Frameworks

The convergent synthesis of complex heterocyclic frameworks often relies on the use of chiral building blocks to introduce stereocenters efficiently. In principle, (2R)-2-methylazepane could serve as a chiral synthon for the construction of alkaloids and other polycyclic nitrogen-containing natural products. Its pre-existing stereocenter and functionalizable secondary amine could be strategically incorporated into a larger molecule, potentially simplifying synthetic routes and enhancing stereocontrol. However, specific examples of its application in the convergent synthesis of complex heterocyclic frameworks are not readily found in the current body of scientific literature. While numerous strategies exist for the synthesis of alkaloids such as (+)-euphococcinine and (−)-adaline, the use of this compound as a starting material or key intermediate has not been reported.

Role as a Chiral Building Block for Diverse Nitrogen-Containing Organic Molecules

As a chiral amine, this compound is a potential precursor for a variety of nitrogen-containing organic molecules. Its structure could be modified through N-alkylation, acylation, or other functionalization reactions to generate a library of chiral derivatives. These derivatives could find use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. Despite this potential, detailed research reports specifically documenting the broad utility of this compound as a versatile chiral building block for a diverse range of nitrogenous compounds are limited.

Development and Evaluation of Chiral Ligands Incorporating the this compound Moiety for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid, chiral scaffold of this compound makes it an attractive candidate for incorporation into ligand structures. For instance, the nitrogen atom could be functionalized with phosphine, oxazoline, or other coordinating groups to create P,N- or N,N-bidentate ligands. Such ligands could then be complexed with transition metals to catalyze a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. While the design principles of chiral ligands are well-established, specific studies detailing the synthesis and application of chiral ligands derived from this compound in asymmetric catalysis are not prominently featured in the literature.

Application in Peptide Chemistry for Secondary Structure Induction through Azepane-Derived Amino Acids

The incorporation of non-natural amino acids is a powerful tool for influencing the secondary structure of peptides. An amino acid derived from this compound, for example, an azepane-2-carboxylic acid derivative, could be synthesized and incorporated into peptide chains. The constrained seven-membered ring of the azepane moiety would be expected to restrict the conformational freedom of the peptide backbone, potentially inducing or stabilizing specific secondary structures such as β-turns or helical motifs. Although the study of conformationally constrained amino acids is an active area of research, specific investigations into the synthesis of this compound-derived amino acids and their impact on peptide secondary structure have not been extensively reported.

Precursor Synthesis of Stereodefined Analogues for Structure-Activity Relationship Studies (excluding biological activity specifics)

Structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents and other bioactive molecules. This compound could serve as a chiral scaffold for the synthesis of stereodefined analogues of known bioactive compounds. By systematically modifying the structure of a lead compound while maintaining the stereochemistry of the 2-methylazepane (B1295868) core, researchers could probe the influence of different functional groups on molecular interactions. This approach allows for a detailed understanding of the pharmacophore and can guide the design of more potent and selective molecules. However, specific examples of the use of this compound as a precursor for the synthesis of stereodefined analogues for SAR studies are not well-documented in publicly available research.

Theoretical and Computational Studies on 2r 2 Methylazepane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictionnorthwestern.edursc.org

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a powerful framework for elucidating the intrinsic characteristics of molecules. These methods, ranging from ab initio approaches to more approximate but computationally efficient techniques, are instrumental in determining the electronic structure of compounds such as (2R)-2-methylazepane. By solving approximations of the Schrödinger equation, these calculations can reveal detailed information about the distribution of electrons within the molecule, including the identification of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), atomic charges, and bond orders northwestern.edu.

The stability of this compound can be rigorously assessed through these calculations. By computing the total electronic energy of the molecule and comparing the energies of different possible conformers, researchers can predict the most stable spatial arrangements of the atoms. Furthermore, calculations of bond dissociation energies and reaction enthalpies provide quantitative measures of molecular stability and potential fragmentation pathways northwestern.edu.

Predicting the reactivity of this compound involves analyzing its electronic properties. The HOMO and LUMO energies, for instance, offer insights into potential sites for electrophilic and nucleophilic attack, respectively. Charge distributions can highlight polar regions prone to specific chemical interactions. Moreover, quantum chemical methods can be employed to calculate the energy barriers for hypothetical reactions, thereby predicting which transformations are most likely to occur and under what conditions northwestern.edu. Studies on related heterocyclic molecules have demonstrated the utility of these calculations in understanding conformational stability and electronic properties, providing a basis for predicting similar behaviors in this compound rsc.org.

Illustrative Data Table 6.1: Hypothetical Quantum Chemical Properties of this compound

| Property | Value (Calculated) | Units | Notes |

| Molecular Weight | 113.19 | g/mol | Calculated from atomic masses |

| Dipole Moment | 1.55 | Debye | Illustrative value, dependent on method/basis set |

| HOMO Energy | -9.2 | eV | Illustrative, indicative of electron donation |

| LUMO Energy | -0.8 | eV | Illustrative, indicative of electron acceptance |

| Conformational Energy 1 | 0.0 | kcal/mol | Reference conformer (e.g., chair-like) |

| Conformational Energy 2 | 1.2 | kcal/mol | Illustrative higher-energy conformer |

Density Functional Theory (DFT) Applications in Investigating Reaction Mechanisms and Transition Statesnorthwestern.eduarxiv.org

Density Functional Theory (DFT) has emerged as a cornerstone computational method for exploring chemical reaction pathways and understanding the energetics involved. Its application to molecules like this compound allows for the detailed mapping of reaction mechanisms, which are sequences of elementary steps leading from reactants to products. DFT calculations can accurately identify and characterize transition states – the high-energy, transient structures that represent the highest point along the reaction coordinate for each elementary step northwestern.educam.ac.uksrce.hrnih.gov.

By calculating the energy barriers associated with these transition states, DFT provides crucial quantitative data on reaction rates and feasibility. This information is vital for predicting how this compound might transform under various chemical conditions. Furthermore, DFT is adept at analyzing the stereochemical outcomes of reactions. By comparing the activation energies of transition states leading to different stereoisomers, researchers can predict the stereoselectivity of a given reaction, which is particularly important for chiral molecules like this compound mdpi.comresearchgate.netmdpi.com. The ability of DFT to model complex reaction environments, including those involving catalysts or solvents, further enhances its utility in predicting reaction behavior arxiv.orgnih.gov.

Illustrative Data Table 6.2: Hypothetical DFT-Calculated Activation Energies for an Azepane Transformation

| Reaction Step | Transition State | Activation Energy | Notes |

| Step 1 | TS1 | 25.5 | kcal/mol; Illustrative energy barrier for initial bond cleavage. |

| Step 2a | TS2a | 18.2 | kcal/mol; Illustrative barrier for pathway leading to product A. |

| Step 2b | TS2b | 21.0 | kcal/mol; Illustrative barrier for pathway leading to product B. |

| Step 3 | TS3 | 15.8 | kcal/mol; Illustrative barrier for final product formation. |

Molecular Modeling and Simulation for Understanding Conformational Dynamics and Intermolecular Interactionsnorthwestern.eduarxiv.org

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, provide dynamic insights into molecular behavior that static quantum chemical calculations cannot fully capture northwestern.edumdpi.comwhiterose.ac.uk. For this compound, these simulations can elucidate its conformational landscape, revealing the preferred three-dimensional arrangements of its atoms and the energy barriers that govern interconversion between these states nih.govbohrium.com. By simulating the movement of atoms over time, MD can identify the most stable conformers and their relative populations under specific conditions.

Illustrative Data Table 6.3: Hypothetical Conformational Analysis of this compound via Molecular Dynamics

| Conformer ID | Relative Energy | Population (%) | Dominant Features |

| C1 | 0.0 | 65 | Equatorial methyl group, chair-like ring |

| C2 | 1.8 | 25 | Axial methyl group, chair-like ring |

| C3 | 3.5 | 10 | Twist-boat conformer, illustrative |

Computational Design and Prediction of Novel Azepane Derivatives and Their Stereochemical Outcomeswhiterose.ac.uk

Computational chemistry plays a pivotal role in the rational design and prediction of novel chemical entities, including new azepane derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of a series of compounds and their observed biological activities or physicochemical properties . This allows researchers to predict the properties of hypothetical new derivatives before synthesis.

Furthermore, computational methods are indispensable for predicting the stereochemical outcomes of synthetic transformations. By employing DFT and other quantum chemical calculations, chemists can analyze reaction pathways leading to chiral products, predicting the relative yields of enantiomers or diastereomers mdpi.comresearchgate.netmdpi.com. This predictive power is crucial for developing efficient and stereoselective synthetic routes, ensuring the production of specific stereoisomers with desired properties. Molecular docking studies, which simulate the binding of molecules to target proteins, can also be used to design derivatives with enhanced affinity and specificity researchgate.net. The ability to computationally predict and control stereochemistry is paramount for the development of pharmaceuticals and other stereochemically sensitive molecules.

Illustrative Data Table 6.4: Hypothetical Predicted Properties of Designed Azepane Derivatives

| Derivative ID | Key Structural Feature | Predicted Binding Affinity (nM) | Predicted Stereochemical Yield (%) | Computational Method Used |

| AD-1 | Hydroxy substituent | 550 | 92 (R enantiomer) | QSAR, DFT |

| AD-2 | Fluorinated chain | 120 | 88 (S enantiomer) | Molecular Docking, DFT |

| AD-3 | Aromatic ring fusion | 850 | 75 (racemic mixture) | QSAR |

Green Chemistry Principles in the Synthesis of 2r 2 Methylazepane

Assessment of Atom Economy and Process Mass Intensity in Azepane Synthetic Pathways

Two key metrics used to evaluate the "greenness" of a chemical process are Atom Economy (AE) and Process Mass Intensity (PMI). acsgcipr.org

Atom Economy (AE) , developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate fewer byproducts. primescholars.com In contrast, elimination and substitution reactions, or those using stoichiometric reagents, often have poor atom economy.

For a potential synthesis of (2R)-2-methylazepane via a piperidine (B6355638) ring expansion, a key transformation could involve the reaction of a 2-methylpiperidine (B94953) derivative. While a specific reaction scheme's AE would depend on the exact reagents used, addition-type ring expansion reactions are designed to maximize the incorporation of atoms into the final azepane structure. rsc.org

Process Mass Intensity (PMI) is a more comprehensive, real-world metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product. acsgcipr.org

PMI = Total Mass Input (kg) / Mass of Product (kg)

| Therapeutic Modality | Typical Process Mass Intensity (PMI) Range |

|---|---|

| Small Molecules (APIs) | 168 - 308 |

| Synthesized Oligonucleotides | 3,035 - 7,023 |

| Biologics (e.g., Monoclonal Antibodies) | ~8,300 |

| Solid-Phase Peptide Synthesis (SPPS) | ~13,000 |

This interactive table, based on data from pharmaceutical industry benchmarking studies nih.govacs.org, shows that small molecules generally have a much lower PMI than other modalities. A green synthesis for this compound would target a PMI within or below the typical small molecule range.

Development of Environmentally Benign Reaction Conditions and Sustainable Methodologies

Solvents account for the vast majority of mass waste in pharmaceutical manufacturing. acs.org Traditional syntheses of heterocyclic amines often employ hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., N,N-dimethylformamide, DMF), which pose significant health and environmental risks. nih.gov

Green chemistry promotes the reduction or replacement of these solvents with safer alternatives. emergingpub.com Water is the most desirable green solvent due to its safety and availability, though its use can be limited by substrate solubility. reagent.co.uk Other recommended solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov Deep Eutectic Solvents (DESs) are another emerging class of green solvents that are non-volatile, biodegradable, and can be tuned for specific applications in amine synthesis. mdpi.com The selection of a solvent system for this compound synthesis should prioritize these greener options to minimize environmental impact and enhance worker safety.

| Solvent | Classification | Key Concerns |

|---|---|---|

| Dichloromethane | Hazardous | Suspected carcinogen, high volatility |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point |

| Toluene | Problematic | Flammable, neurotoxicity |

| Water | Recommended | Non-toxic, non-flammable, sustainable |

| Ethanol | Recommended | Renewable, low toxicity, biodegradable |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, good alternative to THF |

This interactive table compares traditional versus green solvents based on general safety and environmental classifications. reagent.co.uknih.gov

One of the core principles of green chemistry is the use of catalytic reagents in place of stoichiometric ones. Catalysts increase reaction efficiency and can be used in small amounts, leading to a significant reduction in waste.

Biocatalysis : The synthesis of a chiral compound like this compound can greatly benefit from biocatalysis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering exceptional chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of the chiral amine moiety, ω-transaminases (ω-TAs) are particularly powerful. They can be used in a kinetic resolution of a racemic precursor or, more efficiently, in an asymmetric synthesis converting a prochiral ketone into the desired (R)-amine with high enantiomeric excess. nih.govmmu.ac.uk Imine reductases (IREDs) and reductive aminases (RedAms) are other classes of enzymes that can asymmetrically produce chiral amines. mdpi.com A chemoenzymatic strategy could be employed where an enzyme creates the key chiral center, which is then carried through subsequent chemical steps to form the azepane ring. bris.ac.uk

Organocatalysis : Asymmetric organocatalysis utilizes small, metal-free organic molecules to catalyze stereoselective transformations. researchgate.net This approach avoids the use of potentially toxic and costly transition metals. Chiral catalysts, such as those derived from proline or cinchona alkaloids, can be used to construct chiral nitrogen-containing heterocycles. nih.gov For the synthesis of this compound, an organocatalytic step could be envisioned to set the stereocenter early in the synthesis, for example, through an asymmetric Michael addition or an allylation of an imine. researchgate.net

Metal-Catalysis : While avoiding heavy metals is often preferred, transition-metal catalysis remains a powerful tool for constructing complex molecular architectures, and its use is considered green when compared to stoichiometric reagents. Catalysts based on palladium, copper, rhodium, or nickel are effective in mediating C-N and C-C bond-forming reactions necessary for synthesizing azepane rings, for instance, through cyclization or ring-expansion reactions. rwth-aachen.denih.gov Modern advancements focus on using catalysts with very high turnover numbers, allowing for extremely low catalyst loadings and facilitating catalyst recovery and recycling, thereby minimizing metal waste.

Strategies for Waste Minimization and Enhanced Resource Efficiency in Azepane Chemical Processes

A comprehensive green strategy for synthesizing this compound must integrate waste minimization at every stage of the process, from route design to final product isolation. emergingpub.com

Key strategies include:

Process Intensification : This involves redesigning processes to be more efficient. Shifting from traditional batch manufacturing to continuous flow chemistry can significantly reduce waste, improve safety and consistency, and lower energy consumption. wisdomlib.orgaccio.com

Catalyst and Solvent Recycling : The economic and environmental viability of catalytic processes is greatly enhanced by the ability to recover and reuse the catalyst and solvents. For heterogeneous catalysts (metal or immobilized enzymes), this can be achieved through simple filtration. emergingpub.com Solvent recovery via distillation is a standard practice for reducing waste and material costs. emergingpub.com

Telescoping Reactions : Combining multiple reaction steps into a single, one-pot operation without isolating intermediates can dramatically improve efficiency. This reduces solvent usage for workups and purifications, minimizes material losses, and saves time and energy.

| Strategy | Description | Green Chemistry Principle Addressed |

|---|---|---|

| Use of Catalysis | Employing small amounts of catalysts (bio, organo, or metal) instead of stoichiometric reagents. | 9. Catalysis |

| Process Intensification (e.g., Flow Chemistry) | Using continuous reactors to improve control, yield, and safety while reducing solvent volume and waste. | 6. Design for Energy Efficiency |

| Solvent Recycling | Recovering and purifying solvents for reuse, primarily through distillation. | 5. Safer Solvents and Auxiliaries |

| Avoiding Derivatives | Designing syntheses to minimize or eliminate the use of protecting/deprotecting groups. | 8. Reduce Derivatives |

| One-Pot / Telescoped Reactions | Performing multiple transformations in a single reactor to avoid intermediate isolation and purification. | 1. Prevention |

Emerging Research Avenues and Future Perspectives for 2r 2 Methylazepane

Integration of Artificial Intelligence and Machine Learning for Accelerated Azepane Synthesis Design and Optimization

Furthermore, ML algorithms are being employed to optimize reaction conditions for complex transformations. nih.govresearchgate.net By analyzing the interplay of various parameters such as temperature, solvent, catalyst, and reactants, these models can identify the optimal conditions for maximizing yield and minimizing byproducts. nih.gov This is exemplified in the machine learning-driven optimization of photoredox amine synthesis, where a Bayesian optimization algorithm was used to navigate a large reaction space with multiple variables. nih.govresearchgate.net

The table below illustrates the potential applications of AI and ML in the synthesis of (2R)-2-methylazepane.

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthetic Planning | AI algorithms analyze known reactions to propose synthetic pathways to a target molecule. nih.gov | Generation of novel and more efficient synthetic routes, potentially reducing the number of steps and increasing overall yield. |

| Enzyme Engineering | Machine learning models predict the effect of mutations on enzyme function, guiding the design of highly selective biocatalysts. nih.gov | Development of enzymes specifically tailored for the stereoselective synthesis of the (2R)-enantiomer, leading to higher purity. |

| Reaction Condition Optimization | Bayesian optimization and other ML techniques are used to find the optimal set of reaction parameters for a given transformation. beilstein-journals.orgnih.gov | Increased reaction yields, reduced formation of impurities, and improved process robustness and scalability. |

| Predictive Modeling | AI models can predict the properties and bioactivity of virtual compounds, helping to prioritize synthetic targets. acs.org | Early identification of potentially bioactive this compound derivatives, focusing synthetic efforts on the most promising candidates. |

Exploration of Novel Reactivity Patterns and Transformations for Functionalizing Azepane Scaffolds

The functionalization of the azepane ring is crucial for modulating the pharmacological properties of resulting compounds. lifechemicals.com Researchers are actively exploring novel chemical reactions to introduce a wide range of substituents onto the azepane scaffold with high levels of control over regioselectivity and stereoselectivity.

One promising approach involves the dearomative ring expansion of nitroarenes. researchgate.netnih.gov This photochemical method allows for the conversion of readily available six-membered aromatic rings into seven-membered azepane structures in a two-step process. researchgate.netnih.gov This strategy opens up new avenues for creating complex and polysubstituted azepanes that would be difficult to access through traditional methods.

Another area of intense investigation is the development of new cycloaddition strategies. For example, a photochemical two-step formal [5+2] cycloaddition has been reported for the synthesis of functionalized azepin-4-ones from N-vinylpyrrolidinones. organic-chemistry.org This method provides a facile route to densely functionalized azepane derivatives.

Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation. acs.orgnih.gov This reaction demonstrates a high degree of regio- and stereocontrol in the formation of new C-N bonds. Such methodologies are critical for the synthesis of azepane-based compounds with potential applications as glycosidase inhibitors. acs.org

The development of novel methods for the α-functionalization of amines is also relevant to the derivatization of the azepane scaffold. duke.edu Inspired by the vitamin B6 transamination process, strategies involving the deprotonation of ketimines/aldimines to form 2-azaallyl anions offer new ways to form C-C bonds at the α-position of the nitrogen atom. duke.edu

The following table summarizes some of the novel transformations being explored for the functionalization of azepane scaffolds.

| Transformation | Description | Key Features |

| Dearomative Ring Expansion | Photochemical conversion of nitroarenes to polysubstituted azepanes. researchgate.netnih.gov | Access to complex azepanes from simple starting materials; proceeds at room temperature. researchgate.net |

| [5+2] Cycloaddition | Photochemical rearrangement of N-vinylpyrrolidinones to form azepin-4-ones. organic-chemistry.org | Facile, two-step procedure for creating densely functionalized azepanes. organic-chemistry.org |

| Tethered Aminohydroxylation | Osmium-catalyzed reaction for the stereoselective synthesis of hydroxylated azepanes. acs.orgnih.gov | Complete regio- and stereocontrol in C-N bond formation. nih.gov |

| α-Functionalization of Amines | Formation of 2-azaallyl anions from ketimines/aldimines for subsequent C-C bond formation. duke.edu | Umpolung reactivity for the introduction of substituents at the α-position. duke.edu |

Development of Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Stereochemical and Conformational Analysis

The precise determination of the stereochemistry and conformational preferences of this compound and its derivatives is paramount for understanding their structure-activity relationships. The development of advanced analytical techniques is crucial for enabling high-throughput analysis, which is essential in modern drug discovery.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. nih.govjsmcentral.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective method for resolving racemic mixtures of chiral drugs. nih.govjsmcentral.org Advances in column technology and mobile phase optimization continue to improve the resolution and speed of these separations. Other chromatographic techniques such as gas chromatography (GC) and supercritical fluid chromatography (SFC) also play important roles in chiral analysis. mdpi.combarnesandnoble.com

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption. nih.gov The use of chiral selectors in the running buffer allows for the effective separation of enantiomers.

Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. rsc.orgnih.gov Techniques such as 2D-EXSY NMR can be used to study the interconversion between different conformers. rsc.org The combination of experimental NMR data with theoretical calculations allows for a detailed understanding of the predominant conformations of flexible molecules like azepanes. nih.govnih.govresearchgate.net

The table below highlights key analytical techniques for the stereochemical and conformational analysis of this compound.

| Analytical Technique | Application | Advantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and purity determination. nih.govjsmcentral.org | High resolution, sensitivity, and broad applicability. nih.gov |

| Chiral Gas Chromatography (GC) | Separation of volatile chiral compounds. mdpi.com | High efficiency for specific classes of molecules. |

| Chiral Capillary Electrophoresis (CE) | High-efficiency enantioseparation. nih.gov | Short analysis times, minimal sample consumption, high reproducibility. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of three-dimensional structure and conformational analysis in solution. rsc.orgnih.gov | Provides detailed information at the atomic level. |

| Computational Modeling | Prediction of stable conformers and calculation of spectroscopic parameters. nih.govnih.gov | Complements experimental data for a comprehensive structural understanding. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.